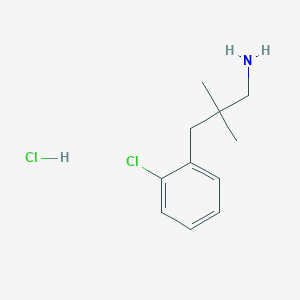

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications

Anticancer Activity

A series of compounds based on modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and showed inhibitory actions on HCT-116 colon cancer cells. These compounds were specific to cancerous cells without affecting normal, non-cancerous cells (HEK-293 cells), indicating their potential for targeted cancer therapy. The compounds were found to act through the HSP90 and TRAP1 mediated signaling pathway, with compounds 7a and 7g showing the highest selectivity and activity, suggesting a promising direction for developing new anticancer agents (Rayes et al., 2020).

Synthesis of Novel Derivatives

Research on the synthesis of new derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester has been conducted, aiming to explore their potential anticancer activity. These synthesized compounds were designed as potent HDAC inhibitors, highlighting the ongoing effort to develop new therapeutic agents by modifying the chemical structure of known compounds (Rayes et al., 2019).

Potential Antidepressant Agents

A study on substituted 3-amino-1,1-diaryl-2-propanols investigated their potential as antidepressant agents. Following the discovery that a specific compound possessed potent reserpine-prevention activity in mice, a series of analogues were synthesized and evaluated. This research underscores the exploration of chemical compounds structurally related to 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride for their antidepressant properties (Clark et al., 1979).

Drug Discovery and Development

Research on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives synthesized and tested for anti-tumor activities highlights the process of discovering new drug candidates. These compounds' interaction with metal ions to form complexes tested against colorectal carcinoma cells showcases the intersection of chemistry and biology in drug development (Aboelmagd et al., 2021).

GPR14/Urotensin-II Receptor Agonist

The discovery of a nonpeptidic agonist of the urotensin-II receptor, a compound structurally related to this compound, highlights the compound's potential as a pharmacological research tool and drug lead. This research contributes to our understanding of receptor interactions and the development of novel therapeutics (Croston et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUCKVVJWYGOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

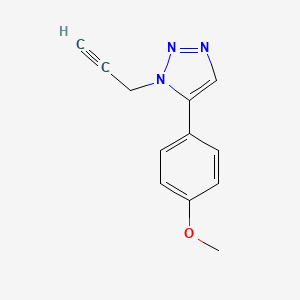

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)

![4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485158.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)

![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)

![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)

amine hydrochloride](/img/structure/B1485178.png)